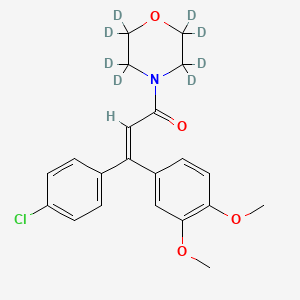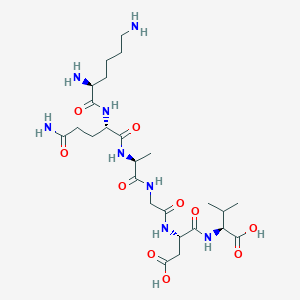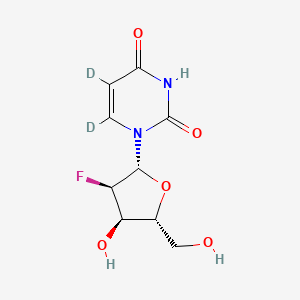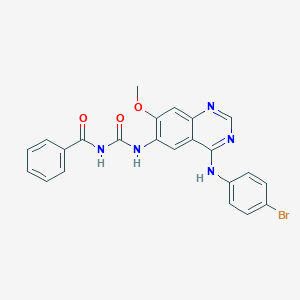
EGFR/microtubule-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EGFR/microtubule-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers .
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed. it is known that the compound is produced under stringent conditions to ensure high purity and efficacy. The compound is stored at -20°C in powder form for up to three years and at -80°C in solvent form for up to one year .
Chemical Reactions Analysis
Types of Reactions
EGFR/microtubule-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction and the specific modifications being made to the compound .
Major Products Formed
Scientific Research Applications
EGFR/microtubule-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and tubulin.
Biology: Employed in cell biology to investigate the effects of dual inhibition on cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting EGFR and tubulin
Mechanism of Action
EGFR/microtubule-IN-1 exerts its effects by targeting both EGFR and tubulin. It inhibits the phosphorylation of EGFR, AKT, and ERK, which are key signaling molecules involved in cell proliferation and survival. Additionally, it impedes tubulin polymerization, disrupting the microtubule network essential for cell division. This dual inhibition leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to EGFR/microtubule-IN-1 include:
Erlotinib: An EGFR inhibitor used in cancer therapy.
Gefitinib: Another EGFR inhibitor with similar applications.
Afatinib: A dual inhibitor targeting both EGFR and HER2.
Osimertinib: A third-generation EGFR inhibitor effective against specific mutations
Uniqueness
This compound is unique due to its dual inhibition of both EGFR and tubulin, which enhances its efficacy in inducing apoptosis and inhibiting cell proliferation. This dual-target approach sets it apart from other EGFR inhibitors that primarily target only EGFR .
Properties
Molecular Formula |
C23H18BrN5O3 |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
N-[[4-(4-bromoanilino)-7-methoxyquinazolin-6-yl]carbamoyl]benzamide |
InChI |
InChI=1S/C23H18BrN5O3/c1-32-20-12-18-17(21(26-13-25-18)27-16-9-7-15(24)8-10-16)11-19(20)28-23(31)29-22(30)14-5-3-2-4-6-14/h2-13H,1H3,(H,25,26,27)(H2,28,29,30,31) |
InChI Key |
ISXTYIKHFRPNMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=C(C=C3)Br)NC(=O)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


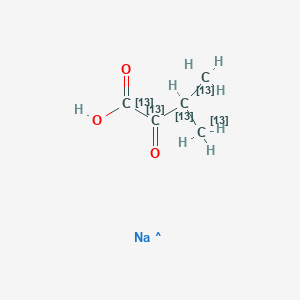
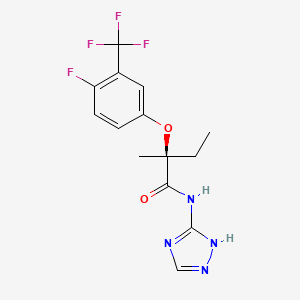
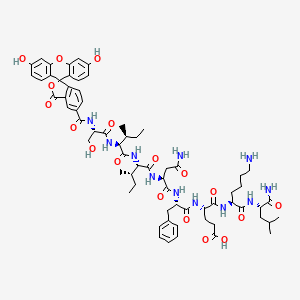
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
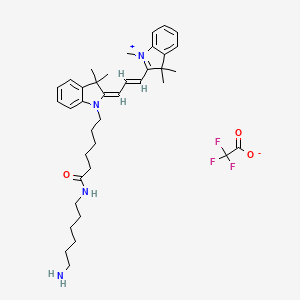
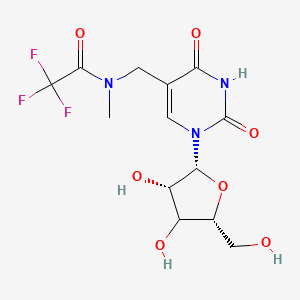
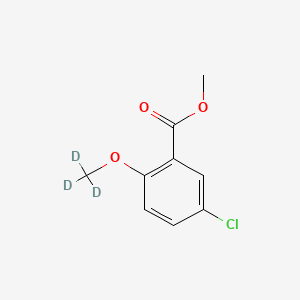
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
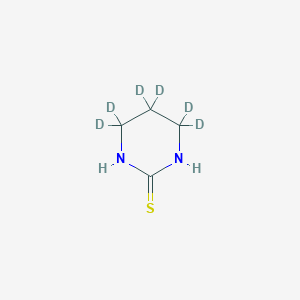
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
